molecular formula C21H20F3N7O B2776115 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide CAS No. 1021223-74-4

4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide

カタログ番号: B2776115
CAS番号: 1021223-74-4
分子量: 443.434
InChIキー: JJGXWFRJZSLCHQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H20F3N7O and its molecular weight is 443.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Pyridazinyl moiety : Associated with various biological activities.
  • Piperazine ring : Known for its role in pharmacology, often enhancing bioavailability.
  • Trifluoromethyl group : Imparts unique electronic properties that may influence the compound's activity.

Molecular Formula and Weight

  • Molecular Formula : C18H17F3N6O
  • Molecular Weight : 392.37 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The exact mechanisms are still under investigation but may involve the following:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as monoamine oxidase (MAO), which is crucial in neurodegenerative diseases .
  • Receptor Modulation : Interaction with neurotransmitter receptors may lead to alterations in signaling pathways.

Therapeutic Potential

Research indicates that this compound may have applications in treating conditions such as:

  • Neurodegenerative Disorders : Its structural analogs have been studied for their potential to inhibit MAO-B, suggesting a role in managing diseases like Alzheimer's .
  • Tuberculosis Treatment : Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating potential for this compound as a therapeutic agent .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and efficacy of related compounds on human cell lines. For instance, one study found that certain derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis . These findings suggest that modifications in the chemical structure can significantly impact biological activity.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to its targets. Higher docking scores were observed for derivatives with specific substitutions, indicating enhanced binding capabilities . Such studies are critical for understanding how structural variations influence biological interactions.

Comparative Analysis of Biological Activity

A comparative analysis of similar compounds reveals variability in their biological activities based on structural modifications:

CompoundTargetIC50 (μM)Notes
T3MAO-B0.039Selective inhibitor
T6MAO-B0.013Most potent inhibitor
6eTB1.35Significant anti-tubercular activity

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with piperazine and pyridazine moieties exhibit significant anticancer properties. Specifically, derivatives of this compound have been tested for their ability to inhibit various cancer cell lines. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the molecule, potentially improving its efficacy against tumors. Studies have shown that similar compounds can target specific kinases involved in cancer progression, suggesting that this compound may also have similar mechanisms of action .

1.2 Antimicrobial Properties

Compounds containing pyridazine rings are known for their antimicrobial activities. The structure of 4-(6-(pyridin-2-ylamino)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide may allow for interactions with bacterial enzymes or receptors, thus inhibiting bacterial growth. Preliminary studies on related pyridazine derivatives have demonstrated effective inhibition against various pathogens, indicating a potential application in developing new antibiotics .

Neuropharmacology

2.1 Central Nervous System Penetration

The piperazine ring in this compound is associated with favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. This characteristic is crucial for developing treatments for neurological disorders such as depression or anxiety. Research into similar piperazine derivatives has shown promise in modulating neurotransmitter systems, which could lead to new therapies for psychiatric conditions .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is vital for optimizing its pharmacological profile. Variations in substituents on the piperazine and pyridazine rings can significantly influence biological activity. For instance, modifications to the trifluoromethyl group or alterations in the piperazine substituents can enhance potency or selectivity for specific biological targets .

Table 1: Summary of Research Findings on Related Compounds

Compound NameActivityTargetReference
Piperazine Derivative AAnticancerKinase Inhibition
Pyridazine Derivative BAntimicrobialBacterial Enzyme Inhibition
Trifluoromethyl Compound CCNS ActivityNeurotransmitter Modulation

特性

IUPAC Name

4-[6-(pyridin-2-ylamino)pyridazin-3-yl]-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N7O/c22-21(23,24)15-4-3-5-16(14-15)26-20(32)31-12-10-30(11-13-31)19-8-7-18(28-29-19)27-17-6-1-2-9-25-17/h1-9,14H,10-13H2,(H,26,32)(H,25,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGXWFRJZSLCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。